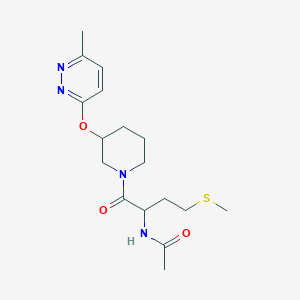

N-(1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 6-methylpyridazine core linked to a piperidinyloxy group and a methylthio-substituted butanoyl backbone. The acetamide moiety may enhance binding affinity through hydrogen bonding, while the methylthio group could improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

N-[1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S/c1-12-6-7-16(20-19-12)24-14-5-4-9-21(11-14)17(23)15(8-10-25-3)18-13(2)22/h6-7,14-15H,4-5,8-11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEPQPOHKRIFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C(CCSC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological activities, particularly focusing on its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of 6-Methylpyridazine : This step involves the reaction of appropriate starting materials to form the pyridazine ring.

- Formation of Piperidine Intermediate : The piperidine ring is synthesized separately and then functionalized.

- Coupling Reaction : The 6-methylpyridazine and piperidine intermediates are coupled using suitable reagents to form the desired compound.

- Final Modifications : Additional functional groups, such as methylthio and acetamide, are introduced through specific chemical reactions.

The mechanism of action for this compound involves its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, influencing pathways associated with cellular signaling and metabolic processes.

Pharmacological Properties

Research indicates that derivatives of pyridazine and piperidine exhibit a range of biological activities, including:

- Antitumor Activity : Some studies have shown that compounds with similar structures possess significant antitumor effects, particularly against specific cancer cell lines such as MCF-7 and MDA-MB-231 .

- Anti-inflammatory Effects : Research has indicated that certain pyrazole derivatives demonstrate anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Antitumor Activity

A study examined a series of pyrazole derivatives that showed notable cytotoxic effects against breast cancer cell lines. The combination of these compounds with established chemotherapeutics like doxorubicin resulted in enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes in specific cancer subtypes .

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of similar compounds. The results indicated that certain derivatives exhibited strong inhibitory activity against various bacterial strains, highlighting their potential use in developing new antimicrobial agents .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following factors are considered:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Pyridazine | Enhances interaction with biological targets |

| Piperidine Ring | Essential for receptor binding |

| Methylthio Group | Modulates lipophilicity and bioavailability |

Comparison with Similar Compounds

Structural Analogues from Published Syntheses

Compound A : Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (El Rayes et al., )

- Core Structure: Partially saturated dihydro-4H-pyridazinone ring.

- Substituents : p-Tolyl group at position 3, acetamide at position 1.

- Key Differences: The dihydro-pyridazinone ring in Compound A introduces ring saturation, reducing aromaticity compared to the fully unsaturated pyridazine in the target compound. This may alter electron distribution and receptor interactions. The p-tolyl group (methyl-substituted phenyl) in Compound A contrasts with the target’s 6-methylpyridazine, suggesting divergent steric and electronic effects.

Pharmacologically Relevant Analogues

Compound B : Oxozolpidem (N,N,6-Trimethyl-2-(4-methyl-phenyl)-oxo-imidazo[1,2-a]pyridine-3-acetamide)

- Core Structure : Imidazo[1,2-a]pyridine, a fused bicyclic system.

- Substituents : N,N-dimethyl acetamide, 4-methylphenyl group.

- kinase inhibitors). Both compounds share acetamide groups, but Oxozolpidem’s N,N-dimethylation may reduce hydrogen-bonding capacity compared to the target’s unmodified acetamide.

Compound C : Zolpaldehyde (6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde)

- Core Structure : Similar to Oxozolpidem but with a carboxaldehyde substituent.

- Key Differences :

- The aldehyde group in Zolpaldehyde is reactive and prone to oxidation, whereas the target’s methylthio group offers greater stability and hydrophobicity.

Functional Group Analysis

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The target compound’s methylthio group likely increases logP compared to Compound A’s polar dihydro-pyridazinone. However, Oxozolpidem’s imidazo[1,2-a]pyridine and N,N-dimethylation may result in higher logP values .

- Metabolic Stability : The piperidinyloxy group in the target compound could be susceptible to oxidative metabolism, whereas Oxozolpidem’s fused ring system may enhance stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.